ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrole ring. The final steps involve the functionalization of the carboxylate and amino groups.
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction, often involving the use of an α,β-unsaturated carbonyl compound.
Functionalization: The ethyl ester and amino groups are introduced in the final steps, typically through esterification and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Contains a furylmethyl group, which may alter its biological activity.
Ethyl 2-amino-1-{4-[(diethylamino)sulfonyl]phenyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Features a sulfonyl group, potentially enhancing its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl ester, amino group, and phenyl ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H16N4O2/c1-2-25-19(24)15-16-18(22-14-11-7-6-10-13(14)21-16)23(17(15)20)12-8-4-3-5-9-12/h3-11H,2,20H2,1H3 |
InChI Key |
UJIQZLGCILILPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |
Origin of Product |
United States |
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